6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid
Overview
Description
Indole derivatives, such as the one you’re interested in, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activity .
Synthesis Analysis
The synthesis of indole derivatives is a topic of ongoing research . Various methods have been developed, but the specific synthesis pathway would depend on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex. For example, a similar compound, 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, has a molecular formula of C11H11BrO .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can vary widely. The specific reactions would depend on the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, a similar compound, 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, has a molecular weight of 239.11 g/mol .Scientific Research Applications
Synthesis Strategies and Derivatives
Regioselective Synthesis
A strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a scaffold for anti-inflammatory compounds like Herdmanine D, involves a regioselective and efficient synthesis process. This method selectively directs the bromine substituent and is confirmed by 1HNMR data (Sharma et al., 2020).
Brominated Tryptophan Derivatives
Research on brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid, reveals their potential to inhibit the growth of bacteria like Staphylococcus epidermidis (Segraves & Crews, 2005).
Diverse Bromination
The treatment of dimethyl indole-2,3-dicarboxylate results in the formation of bromoindole derivatives, demonstrating diverse bromination possibilities (Miki et al., 2006).
Medicinal Chemistry and Therapeutic Applications
Anti-inflammatory and Analgesic Activities
Indole derivatives, including those related to 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid, exhibit anti-inflammatory and analgesic properties, highlighting their potential therapeutic applications (Sondhi et al., 2007).
Synthesis Technology Development
Research focused on optimizing synthesis technology for related compounds demonstrates advancements in production efficiency and purity (Huang Bi-rong, 2013).
Electrophilic Substitution
Studies on electrophilic substitution of related indole derivatives contribute to the development of new compounds with potential antitumor properties (Irikawa et al., 1989).
Chemical Synthesis and Novel Compounds
Oligomerization and Thiol Incorporation
The oligomerization of indole derivatives, including 6-bromo-indole-4-carboxylic acid, with thiols leads to the formation of novel compounds with elucidated structures and proposed formation mechanisms (Mutulis et al., 2008).
Bromoindole Building Blocks
The synthesis of bromo and dibrominated indole derivatives serves as valuable substrates for further chemical elaboration, demonstrating the versatility of these compounds (Huleatt et al., 2008).
Bromolactonisation and Cyclohexene Derivatives
The use of a dimethyl sulfoxide–trimethylsilyl bromide–amine system in bromolactonisation of cyclohexene derivatives illustrates the chemical reactivity and potential applications of these compounds (Miyashita et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)5-13-8-4-6(12)3-7(9(8)11)10(14)15/h3-4,13H,5H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBZIRFFANRSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=CC(=C21)C(=O)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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